molecular formula C17H20ClNO4S2 B2944880 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034404-00-5

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2944880
CAS No.: 2034404-00-5
M. Wt: 401.92
InChI Key: HAQWYCOLKAIWGX-UHFFFAOYSA-N
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Description

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic propanamide derivative featuring a 5-chlorothiophen-2-yl group and a 4-(methylsulfonyl)phenyl moiety. The propanamide linker may facilitate hydrogen bonding and structural flexibility, which are critical for molecular interactions.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO4S2/c1-23-14(15-8-9-16(18)24-15)11-19-17(20)10-5-12-3-6-13(7-4-12)25(2,21)22/h3-4,6-9,14H,5,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQWYCOLKAIWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic organic compound with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H15_{15}ClN2_{2}O3_{3}S
  • Molecular Weight : 300.77 g/mol
  • CAS Number : 2034403-78-4

The compound features a chlorinated thiophene ring, a methoxyethyl group, and a sulfonamide moiety, which contribute to its unique chemical reactivity and biological potential.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the methylsulfonyl group have been shown to possess potent antibacterial effects against various strains of bacteria, including MRSA, E. coli, and K. pneumoniae .

CompoundTarget BacteriaInhibition (%)
7gMRSA85.76
7aE. coli97.76
7iK. pneumoniae90.00

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. The presence of the methylsulfonyl group enhances its selectivity towards cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

CompoundIC50 (µM)Selectivity Index
7g0.10132
7a0.3131.29

These results suggest that this compound could be a promising candidate for developing anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole ring may form hydrogen bonds with enzyme active sites, while the chlorothiophene moiety can engage in hydrophobic interactions:

  • Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways by binding to their active sites.
  • Antibacterial Action : It disrupts bacterial cell wall synthesis or function, leading to cell death.

Study on Antimicrobial Efficacy

A study focusing on the synthesis and evaluation of related compounds demonstrated that those with structural similarities to this compound exhibited significant antibacterial activity against resistant strains .

COX Inhibition Analysis

Another research effort evaluated the COX inhibitory activity of various derivatives, revealing that compounds with the methylsulfonyl group showed high selectivity towards COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related propanamide derivatives from the evidence:

Compound Name Key Substituents Biological Target (Inferred) Synthesis Yield Reference
Target Compound
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide 5-chlorothiophene, methylsulfonyl phenyl Sodium channels, enzymes Not reported
Analogs
3-(1-(4-Chlorobenzoyl)-...propanamide () 5-chlorothiophene sulfonamide Not specified 28%
(S)-N-(3-((1-(3,4-dichlorophenyl)-...propanamide () Dichlorophenyl, fluorophenyl Enzyme inhibition 60%
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide () Indole, biphenyl CNS targets Not reported
(Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-...propanamide () Thiadiazocin, fluorophenyl Kinase inhibition Not reported
Key Observations:

Chlorothiophene vs. Sulfonamide/Sulfonyl Groups: The target compound’s 5-chlorothiophen-2-yl group is shared with ’s analog but differs in substitution (methoxyethyl vs. sulfonamide). The methylsulfonyl group in the target compound may provide stronger electron-withdrawing effects compared to sulfonamides, influencing binding affinity in enzyme active sites .

Propanamide Linker Modifications :

  • The methoxyethyl side chain in the target compound likely increases hydrophilicity relative to the indole group in ’s analog, which could impact blood-brain barrier penetration .
  • Rigid substituents (e.g., pyrazole in , thiadiazocin in ) reduce conformational flexibility, whereas the target’s methoxyethyl group may allow adaptive binding .

Synthesis Challenges :

  • Yields for propanamide derivatives vary significantly (28–60%), influenced by steric hindrance and purification methods. The target compound’s synthesis may face similar challenges due to its bulky substituents .

Inferred Pharmacological Profiles

  • Sodium Channel Modulation: highlights sulfonyl-containing compounds (e.g., indoxacarb) as sodium channel blockers.
  • Enzyme Inhibition : Compounds with sulfonamide/sulfonyl groups (e.g., ) often inhibit cyclooxygenase (COX) or carbonic anhydrase. The target’s methylsulfonyl group may enhance selectivity for such targets .
  • Metabolic Stability : The 5-chlorothiophene moiety in the target compound could reduce oxidative metabolism compared to ’s indole group, improving half-life .

Physicochemical Properties

  • Lipophilicity (logP) : The target compound’s chlorothiophene and methylsulfonyl phenyl groups likely result in moderate logP (~3–4), balancing solubility and membrane permeability.
  • Solubility : The methoxyethyl group may enhance aqueous solubility relative to ’s thiadiazocin analog, which has a larger hydrophobic core .

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